molecular formula C18H25F3N2O2 B3060680 tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate CAS No. 634465-51-3

tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate

Cat. No.: B3060680
CAS No.: 634465-51-3
M. Wt: 358.4
InChI Key: PMACSCUBVLCSED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, which are efficient for forming carbon-nitrogen bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential use in treating various diseases. Its unique chemical properties may allow it to modulate specific biological pathways, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and trifluoromethyl-substituted molecules. Examples include:

Uniqueness

What sets tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate apart is its unique combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[4-[3-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(7-9-22-10-8-17)13-5-4-6-14(11-13)18(19,20)21/h4-6,11,22H,7-10,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMACSCUBVLCSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678268
Record name tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634465-51-3
Record name tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Reactant of Route 2
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Reactant of Route 3
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Reactant of Route 4
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Reactant of Route 5
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Reactant of Route 6
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.